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Get Quote

Introduction: Understanding 2-Propylpent-2-enoic
Acid
2-Propylpent-2-enoic acid, also known as (E)-2-en-Valproic acid ((E)-2-en-VPA), is a

significant unsaturated metabolite of Valproic Acid (VPA)[1]. VPA (2-propylpentanoic acid) is a

widely used pharmaceutical for treating epilepsy and bipolar disorder[2][3]. Beyond its

established clinical use, VPA has been identified as a potent inhibitor of histone deacetylases

(HDACs), enzymes crucial for epigenetic regulation[2][4][5]. This discovery has propelled VPA

and its metabolites into the forefront of research in oncology, neuroscience, and regenerative

medicine[2][6].

2-Propylpent-2-enoic acid is of particular interest as it is an active metabolite that contributes

to the biological effects of VPA, including its potential teratogenic side effects, which are

thought to be mediated by HDAC inhibition[3][7]. As a short-chain fatty acid and HDAC

inhibitor, it influences key cellular processes such as proliferation, differentiation, and

apoptosis[2]. These properties make it a valuable tool for in vitro studies aimed at elucidating

epigenetic mechanisms and developing novel therapeutic strategies.
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This guide provides a comprehensive overview and detailed protocols for utilizing 2-
Propylpent-2-enoic acid in fundamental cell culture assays.

Principle and Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine

residues on histone and non-histone proteins. This deacetylation leads to a more condensed

chromatin structure, rendering DNA less accessible to transcription factors and resulting in

transcriptional repression.

2-Propylpent-2-enoic acid, like its parent compound VPA, functions by inhibiting Class I and II

HDACs[4]. The mechanism involves the compound binding to the catalytic center of the HDAC

enzyme, preventing it from deacetylating its substrates[4]. The consequences are significant:

Histone Hyperacetylation: Increased acetylation of histones "relaxes" the chromatin, allowing

for the transcription of previously silenced genes.

Gene Expression Changes: Key genes, such as tumor suppressors (e.g., p21) and pro-

apoptotic factors, are upregulated.

Cellular Fate Modulation: The altered gene expression landscape can halt the cell cycle,

reduce proliferation, and induce differentiation or apoptosis in various cell types, including

cancer cells and stem cells[2][6][8].

The following diagram illustrates this critical signaling pathway.
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Caption: Mechanism of HDAC inhibition by 2-Propylpent-2-enoic acid.
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Core Applications & Experimental Protocols
This section provides validated, step-by-step protocols for three common applications of 2-
Propylpent-2-enoic acid in cell culture.

Application 1: Quantifying HDAC Inhibitory Activity
Rationale: The first step in characterizing the effect of 2-Propylpent-2-enoic acid is to confirm

its ability to inhibit HDAC activity in a cell-free or cell-based system. Fluorometric assays are

widely used for their high sensitivity and throughput. The principle involves an acetylated

substrate that is deacetylated by HDACs, followed by cleavage by a developer enzyme, which

releases a fluorescent molecule[9].

Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory

procedures[9][10].

Materials:

2-Propylpent-2-enoic acid (and/or VPA)

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)[10]

Recombinant HDAC enzyme or nuclear cell extract

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC Developer (e.g., Trypsin)

Trichostatin A or SAHA (Vorinostat) as a positive control inhibitor

DMSO (Vehicle)

Black, flat-bottom 96-well microplate

Fluorescence microplate reader (Ex/Em ~360/460 nm)[9][10]

Procedure:
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Compound Preparation: Prepare a 100 mM stock solution of 2-Propylpent-2-enoic acid in

DMSO. Create a serial dilution series (e.g., 100 mM to 1 µM) in HDAC Assay Buffer. Also,

prepare dilutions of the positive control (Trichostatin A, typically in the nM range).

Reaction Setup: In each well of the 96-well plate, assemble the reaction mixture as

described in the table below. It is critical to pre-incubate the enzyme with the inhibitor before

adding the substrate[11].

Component Sample Well
No-Enzyme
Control

Vehicle
Control

Positive
Control

HDAC Assay

Buffer
to 50 µL to 50 µL to 50 µL to 50 µL

HDAC

Enzyme/Extract
5 µL 0 µL 5 µL 5 µL

2-Propylpent-2-

enoic Acid
5 µL (dilutions)

5 µL (highest

conc.)
5 µL (DMSO)

5 µL (Trichostatin

A)

Pre-incubate \multicolumn{4}{c
}{15 minutes at

37°C}

HDAC Substrate 5 µL 5 µL 5 µL 5 µL

Incubate \multicolumn{4}{c
}{30-60 minutes

at 37°C[10][12]}

Developer 50 µL 50 µL 50 µL 50 µL

Incubate \multicolumn{4}{c

}{15-20 minutes

at Room

Temp[10]}

Measurement: Read the fluorescence intensity on a microplate reader (Excitation: ~360 nm,

Emission: ~460 nm).

Data Analysis:

Subtract the background fluorescence (No-Enzyme Control) from all other readings.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b021995/docs?utm_src=pdf-body#application-notes-protocols-2-propylpent-2-enoic-acid-in-cell-culture
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917448/
https://resources.bio-techne.com/products/documents/manual/Manual-KA0628-2256449.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917448/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of inhibition for each concentration relative to the Vehicle

Control.

Plot the percentage of inhibition versus the log concentration of 2-Propylpent-2-enoic
acid to determine the IC50 value.

Application 2: Assessing Effects on Cell Viability and
Proliferation
Rationale: A crucial aspect of drug development is determining the cytotoxic or cytostatic

effects of a compound. Assays like the MTT or CellTiter-Glo® measure metabolic activity, which

serves as a proxy for cell viability and proliferation[10][13]. This allows for the determination of

a dose-response curve and the calculation of key parameters like the GI50 (concentration for

50% growth inhibition).

Protocol: Cell Viability Assay (Resazurin-based)

This protocol uses the resazurin (e.g., PrestoBlue™, alamarBlue®) method, which is a simple,

fluorescent/colorimetric assay that is less toxic than MTT.

Materials:

Selected cell line (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neurotoxicity, or

various cancer cell lines)[14]

Complete cell culture medium

2-Propylpent-2-enoic acid

Positive control (e.g., Doxorubicin)

DMSO (Vehicle)

Resazurin-based reagent

Clear, flat-bottom 96-well cell culture plate

Microplate reader (absorbance or fluorescence)
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Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of 2-Propylpent-2-enoic acid in complete

medium. Remove the old medium from the cells and add 100 µL of the compound-containing

medium to the respective wells. Include vehicle (DMSO) and positive controls.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

and 5% CO2.

Viability Measurement:

Add 10 µL (or as recommended by the manufacturer) of the resazurin reagent to each

well.

Incubate for 1-4 hours at 37°C, protected from light.

Measure the absorbance (~570 nm) or fluorescence (~560 nm Ex / ~590 nm Em).

Data Analysis:

Normalize the data to the vehicle control wells (representing 100% viability).

Plot cell viability (%) against the log concentration of the compound.

Use non-linear regression to calculate the GI50 or IC50 value.

The following diagram outlines the general workflow for this cell-based assay.
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Experimental Workflow: Cell Viability
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Caption: A typical workflow for a 96-well plate-based cell viability assay.
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Application 3: Induction of Neuronal Differentiation
Rationale: VPA and its analogs are known to promote neuronal differentiation in various stem

and progenitor cells, including mesenchymal stem cells and neural stem cells (NSCs)[6][15]

[16]. This is often achieved by activating signaling pathways like Wnt/β-catenin[15]. This

protocol describes a general method for inducing neuronal differentiation.

Protocol: Neuronal Differentiation of Human NSCs

Materials:

Human Neural Stem Cells (NSCs) or a neuroblastoma line like SH-SY5Y.

NSC proliferation medium (e.g., DMEM/F12 with B27, N2 supplements, bFGF, EGF)[16].

Neuronal differentiation medium (proliferation medium without bFGF/EGF, potentially with

added BDNF, GDNF, or ascorbic acid)[8][16].

2-Propylpent-2-enoic acid (typically 0.5-2 mM concentration range)[5][17].

Retinoic Acid (often used as a primary differentiation agent for SH-SY5Y).

Culture vessels coated with an appropriate substrate (e.g., Matrigel, Geltrex, or Poly-L-

ornithine/Laminin).

Fixative (e.g., 4% Paraformaldehyde).

Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA).

Primary antibodies (e.g., anti-β-III-Tubulin (Tuj1), anti-MAP2).

Fluorescently-labeled secondary antibodies.

DAPI nuclear stain.

Fluorescence microscope.

Procedure:
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Cell Plating: Plate NSCs or SH-SY5Y cells onto coated coverslips or plates in their

respective proliferation media.

Induction of Differentiation:

Once cells reach ~70-80% confluency, switch to the neuronal differentiation medium.

Add 2-Propylpent-2-enoic acid to the desired final concentration (e.g., 1 mM). For SH-

SY5Y, this is often done after an initial treatment with Retinoic Acid for several days.

Culture Maintenance: Culture the cells for 5-14 days, replacing the differentiation medium

containing 2-Propylpent-2-enoic acid every 2-3 days[17]. Observe the cells daily for

morphological changes, such as neurite outgrowth.

Immunofluorescence Staining:

After the differentiation period, gently wash the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize and block the cells for 1 hour.

Incubate with primary antibody (e.g., anti-β-III-Tubulin) overnight at 4°C.

Wash three times with PBS.

Incubate with the corresponding fluorescent secondary antibody and DAPI for 1-2 hours at

room temperature, protected from light.

Wash three times with PBS and mount the coverslips.

Analysis: Visualize the cells using a fluorescence microscope. Quantify differentiation by

counting the percentage of β-III-Tubulin positive cells with neurites longer than two cell-body

diameters.

Safety and Handling
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2-Propylpent-2-enoic acid is classified as toxic if swallowed[18]. It is essential to handle this

compound with care in a laboratory setting.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and

appropriate gloves.

Handling: Handle the compound in a chemical fume hood to avoid inhalation of any dust or

aerosols. Avoid contact with skin and eyes[19]. Wash hands thoroughly after handling.

Storage: Store the compound according to the manufacturer's instructions, typically at -20°C

or -80°C for long-term stability[20].

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

References
Valproic Acid Targets HDAC1/2 and HDAC1/PTEN/Akt Signalling to Inhibit Cell Proliferation

via the Induction of Autophagy in Gastric Cancer. PubMed. [Link]

Valproic acid (VPA) - HDAC Inhibitor. HDACis.com. [Link]

PROP-2-ENOIC ACID. Ataman Kimya. [Link]

Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone

Acetylation but Not Transcription and Cell Viability. PMC - NIH. [Link]

CAS No : 33786-47-9 | Product Name : (E)-2-Propylpent-2-enoic Acid. Pharmaffiliates.

[Link]

Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed

cells. PMC - PubMed Central. [Link]

N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor,

induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells. NIH. [Link]

Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-

Dependent Pathway. MDPI. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b021995/docs?utm_src=pdf-body#application-notes-protocols-2-propylpent-2-enoic-acid-in-cell-culture
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propyl-2-pentenoic-acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/directwebviewer/private/results.aspx
https://www.medchemexpress.com/2-propyl-2-pentenoic-acid.html
https://pubmed.ncbi.nlm.nih.gov/30924041/
http://www.hdacis.com/valproic-acid.php
https://www.ataman-kimya.com/prop-2-enoic-acid_u20412/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3948011/
https://www.benchchem.com/product/b021995/docs?utm_src=pdf-body#application-notes-protocols-2-propylpent-2-enoic-acid-in-cell-culture
https://www.pharmaffiliates.com/en/cas-33786-47-9
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC133589/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774720/
https://www.mdpi.com/1422-0067/24/13/10756
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Propyl-2-pentenoic acid | C8H14O2. PubChem. [Link]

Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. [Link]

2-propyl-2-pentenoic acid, (E)- | C8H14O2. PubChem. [Link]

Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell

line THP-1. ResearchGate. [Link]

Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells

Through Protein Signalling Pathways. PubMed Central. [Link]

Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small

Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling.

Frontiers. [Link]

EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human

excitatory neuron differentiation. PMC - PubMed Central. [Link]

Assessing Cell Competition in Human Pluripotent Stem Cell (hPSC) Cultures. PMC. [Link]

The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior

Neural Induction of Human Pluripotent Stem Cells. Oxford Academic. [Link]

Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay

using 3D cultured HepG2 cells. PMC - NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/104893
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5386348/
https://pubchem.ncbi.nlm.nih.gov/compound/6437068
https://www.researchgate.net/figure/Cell-viability-MTT-assay-and-whole-cell-HDAC-inhibition-assay-in-the-human-monocytic_fig2_349382211
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7344840/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832261/
https://www.frontiersin.org/articles/10.3389/fncel.2020.00251/full
https://www.epigentek.com/docs/P-4002.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10077870/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9135499/
https://academic.oup.com/toxsci/article/175/1/90/5306160
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9257632/
https://www.benchchem.com/product/b021995?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. caymanchem.com [caymanchem.com]

2. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation
via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of
transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]

5. medchemexpress.com [medchemexpress.com]

6. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells
Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

7. pharmaffiliates.com [pharmaffiliates.com]

8. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior
Neural Induction of Human Pluripotent Stem Cells [ijstemcell.com]

9. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC
[pmc.ncbi.nlm.nih.gov]

11. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular
Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

12. resources.bio-techne.com [resources.bio-techne.com]

13. researchgate.net [researchgate.net]

14. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet
assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]

16. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal
Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of
mTOR Signaling [frontiersin.org]

17. Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human
excitatory neuron differentiation - PMC [pmc.ncbi.nlm.nih.gov]

18. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem
[pubchem.ncbi.nlm.nih.gov]

19. WERCS Studio - Application Error [assets.thermofisher.com]

20. medchemexpress.com [medchemexpress.com]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.caymanchem.com/product/19591/e-z-2-propyl-2-pentenoic-acid
https://pubmed.ncbi.nlm.nih.gov/31692265/
https://pubmed.ncbi.nlm.nih.gov/31692265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC125788/
https://pmc.ncbi.nlm.nih.gov/articles/PMC125788/
https://hdacis.com/Valproic-Acid.html
https://www.medchemexpress.com/valproic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7140408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7140408/
https://www.pharmaffiliates.com/en/33786-47-9-e-2-propylpent-2-enoic-acid-pa220031009.html
https://www.ijstemcell.com/journal/view.html?doi=10.15283/ijsc24066
https://www.ijstemcell.com/journal/view.html?doi=10.15283/ijsc24066
https://www.abcam.com/en-us/products/assay-kits/histone-deacetylase-hdac-activity-assay-kit-fluorometric-ab156064
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3772242/
https://resources.bio-techne.com/products/documents/manual/Manual-KA0628-2256449.pdf
https://www.researchgate.net/figure/Cell-viability-MTT-assay-and-whole-cell-HDAC-inhibition-assay-in-the-human-monocytic_tbl1_347832970
https://pmc.ncbi.nlm.nih.gov/articles/PMC10014747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10014747/
https://www.mdpi.com/2218-273X/15/7/986
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00867/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00867/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2019.00867/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10118002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10118002/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propyl-2-pentenoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propyl-2-pentenoic-acid
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/directwebviewer/private/results.aspx
https://www.medchemexpress.com/2-propyl-2-pentenoic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021995?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols: 2-Propylpent-2-enoic
Acid in Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021995/docs#application-notes-protocols-2-
propylpent-2-enoic-acid-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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